molecular formula C15H14O3 B1594120 Methyl 2-benzyloxybenzoate CAS No. 55142-16-0

Methyl 2-benzyloxybenzoate

Cat. No. B1594120
CAS RN: 55142-16-0
M. Wt: 242.27 g/mol
InChI Key: FULHVBYAYSGTKX-UHFFFAOYSA-N
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Description

Methyl 2-benzyloxybenzoate (M2B) is a synthetic compound that is used in a variety of applications. M2B is a colorless crystalline solid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been studied for its potential to be used as a pharmaceutical agent, as a biocompatible material, and as a chemical reagent. M2B is also known as benzyl 2-benzyloxybenzoate and is one of the most widely used compounds in the field of organic chemistry.

Scientific Research Applications

Theoretical Studies on Derivatives

Corrosion Inhibition

Benzimidazole and its derivatives, including 2-methylbenzimidazole, have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. Theoretical evaluations using Density Functional Theory (DFT) have shown these compounds to have properties relevant to corrosion inhibition, such as high EHOMO (Energy of Highest Occupied Molecular Orbital) and low ELUMO (Energy of Lowest Unoccupied Molecular Orbital), which are in agreement with experimental data (Obot & Obi-Egbedi, 2010).

Agricultural Applications

Sustained Release for Fungal Control

In agriculture, Methyl 2-benzimidazolecarbamate (a related compound) and Tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for the controlled release of fungicides. This technology aims to reduce environmental toxicity and improve the efficacy of plant disease management. The encapsulated fungicides showed high association efficiency and modified release profiles, indicating a promising approach for fungal disease prevention in crops (Campos et al., 2015).

Environmental Impact and Behavior

Occurrence and Behavior in Aquatic Environments

The occurrence and fate of parabens (esters of para-hydroxybenzoic acid, a related group of compounds to Methyl 2-benzyloxybenzoate) in aquatic environments have been reviewed. Despite treatments that effectively remove them from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface water and sediments, suggesting continuous environmental introduction and the need for further studies on their long-term impact (Haman et al., 2015).

Synthetic and Analytical Chemistry

Synthesis of Benzimidazoles

Research on the synthesis of benzimidazoles in high-temperature water has been conducted to improve yields and reduce environmental impact. This study provides insights into the optimization of reaction parameters for the synthesis of 2-phenylbenzimidazole and related compounds, which are important for various pharmaceutical and agricultural applications. This method demonstrates the potential of using water as a green solvent for chemical synthesis (Dudd et al., 2003).

Mechanism of Action

Target of Action

Methyl 2-benzyloxybenzoate is a specialty product used in proteomics research . .

Biochemical Pathways

The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate . .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. This compound is known to be stable at room temperature

properties

IUPAC Name

methyl 2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULHVBYAYSGTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290895
Record name Methyl 2-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55142-16-0
Record name 55142-16-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-benzyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of salicylic acid (7 g, 0.05 mol) in methanol (100 mL) at −78° C., SOCl2 (8 mL, 0.11 mol, 2.2 equiv.) was added dropwise. The reaction mixture was stirred at 40° C. overnight, concentrated and extracted with EtOAc. The organic layer was washed with NaHCO3, brine, dried over Na2SO4, filtered and concentrated. The product was then dissolved in DMF; BnBr (9 mL, 0.075 mol, 1.5 equiv.), K2CO3(27.5 g, 0.2 mol, 4 equiv.) and NaI (75 mg) were added. The reaction mixture was stirred at room temperature for 12 h, diluted with EtOAc, washed with water, 0.5N HCl, and brine, dried over Na2SO4, filtered, concentrated and chromatographed on silica gel eluting with hexanes/EtOAc (10:1), to give methyl 2-(benzyloxy)benzoate as an oil (6.8 g, 0.03 mol, 57%). To the methyl ester was added KOH (3.2 g, 0.06 mol, 2 equiv.) and THF/H2O (1:1) (20 mL). The reaction mixture was stirred at room temperature overnight and extracted with EtOAc. The aqueous layer was acidified to pH 2 with 2N HCl and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to afford 2-(benzyloxy)benzoic acid as white crystals (m=4.5 g, 70%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
27.5 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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